molecular formula C32H27N3O2 B13784820 Tpb-TP-cof

Tpb-TP-cof

Cat. No.: B13784820
M. Wt: 485.6 g/mol
InChI Key: JHUQLLMOTQXHNZ-UHFFFAOYSA-N
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Description

Tpb-TP-cof, also known as triphenylbenzene-triformylphloroglucinol covalent organic framework, is a type of covalent organic framework (COF). Covalent organic frameworks are crystalline, porous materials composed of organic molecules linked by covalent bonds. These frameworks are known for their high stability, large surface area, and tunable porosity, making them suitable for various applications in catalysis, gas storage, and separation processes .

Preparation Methods

The synthesis of Tpb-TP-cof typically involves the condensation reaction between triphenylbenzene and triformylphloroglucinol. The reaction is carried out under solvothermal conditions, where the reactants are dissolved in a suitable solvent and heated in a sealed vessel. The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high crystallinity and porosity .

Industrial production methods for this compound may involve scaling up the solvothermal synthesis process. This can be achieved by using larger reaction vessels and optimizing the reaction conditions to ensure consistent quality and yield. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Tpb-TP-cof undergoes various chemical reactions, including post-synthetic modifications and functionalizations. These reactions can introduce new functional groups or modify existing ones, enhancing the material’s properties and expanding its applications . Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific functional groups introduced or modified .

Mechanism of Action

The mechanism of action of Tpb-TP-cof involves its ability to interact with various molecules through its porous structure and functional groups. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the active sites within the framework facilitate the conversion of reactants to products . In drug delivery, the porous structure allows for the encapsulation and controlled release of therapeutic agents .

Properties

Molecular Formula

C32H27N3O2

Molecular Weight

485.6 g/mol

IUPAC Name

4-[3,5-bis(4-aminophenyl)phenyl]aniline;terephthalaldehyde

InChI

InChI=1S/C24H21N3.C8H6O2/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18;9-5-7-1-2-8(6-10)4-3-7/h1-15H,25-27H2;1-6H

InChI Key

JHUQLLMOTQXHNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C=O.C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N

Related CAS

1262433-88-4

Origin of Product

United States

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